molecular formula C23H17NO6 B2895843 (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929961-83-1

(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2895843
M. Wt: 403.39
InChI Key: FECRWNUBDLEYFK-NKVSQWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H17NO6 and its molecular weight is 403.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copolymerization and Bio-based Applications

Fully bio-based benzoxazine monomers synthesized from guaiacol, furfurylamine, and stearylamine have shown promising results in copolymerization, improving thermal properties and cross-linking density of resins. These findings suggest potential applications in designing new fully bio-based polybenzoxazines with desirable properties for various industrial uses (Wang et al., 2012).

Structural and Photophysical Analysis

Research on novel dihydro-1,3,2H-benzoxazine derived from furfurylamine emphasized the importance of structural variety in benzoxazines. The study provided insights into the crystal structure, Hirshfeld surface analysis, and photophysical properties, paving the way for the development of functional polymers and optoelectronic materials (Wattanathana et al., 2021).

Ring Transformation into Oxazinone and Pyrimidinone

The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives demonstrates the versatility of furan derivatives in synthesizing a variety of heterocyclic compounds. This research highlights the potential for creating new molecules with varying properties and applications (Hashem et al., 2017).

Anticorrosion Properties of Bio-based Polymers

A study on the anticorrosion property of fully bio-based polybenzoxazine copolymer resin synthesized from bio-based benzoxazines revealed significant synergistic effects, offering excellent electrochemical corrosion efficiency. Such materials could find applications in protective coatings and materials science (Zhang et al., 2019).

High-Performance Materials from Furan Groups

Furan-containing benzoxazine monomers have been used to produce polymers with high thermal stability, low flammability, and excellent dielectric and mechanical properties. These materials are suitable for advanced applications in electronics, aerospace, and high-performance engineering (Liu & Chou, 2005).

properties

IUPAC Name

(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c25-22-16-4-6-18-17(23(16)30-21(22)9-15-2-1-7-26-15)11-24(12-27-18)10-14-3-5-19-20(8-14)29-13-28-19/h1-9H,10-13H2/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRWNUBDLEYFK-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.